molecular formula C13H15FO2 B1331335 1-(4-Fluorophenyl)cyclohexanecarboxylic acid CAS No. 214263-00-0

1-(4-Fluorophenyl)cyclohexanecarboxylic acid

Cat. No.: B1331335
CAS No.: 214263-00-0
M. Wt: 222.25 g/mol
InChI Key: XQKPSVJXJIFYAU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C13H15FO2 and a molecular weight of 222.26 g/mol . It is characterized by the presence of a fluorophenyl group attached to a cyclohexane ring, which is further connected to a carboxylic acid group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1-(4-Fluorophenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)cyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The carboxylic acid group plays a crucial role in its solubility and bioavailability .

Comparison with Similar Compounds

1-(4-Fluorophenyl)cyclohexanecarboxylic acid can be compared with similar compounds such as:

    1-(4-Chlorophenyl)cyclohexanecarboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Bromophenyl)cyclohexanecarboxylic acid: Contains a bromine atom in place of fluorine.

    1-(4-Methylphenyl)cyclohexanecarboxylic acid: Features a methyl group instead of a halogen.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity.

Properties

IUPAC Name

1-(4-fluorophenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKPSVJXJIFYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352940
Record name 1-(4-FLUOROPHENYL)CYCLOHEXANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214263-00-0
Record name 1-(4-FLUOROPHENYL)CYCLOHEXANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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